molecular formula C19H19FN4O2 B2680326 (E)-1-(2-fluorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 899728-45-1

(E)-1-(2-fluorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No.: B2680326
CAS No.: 899728-45-1
M. Wt: 354.385
InChI Key: HOFSBRCNQXRSQB-HAVVHWLPSA-N
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Description

(E)-1-(2-fluorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a synthetic organic compound with the molecular formula C19H19FN4O2 and a molecular weight of 354.4 g/mol. This compound belongs to the class of 2,3-dihydroquinazolin-4(1H)-ones, a scaffold recognized in medicinal chemistry for its diverse biological potential . The core quinazolinone structure is a privileged scaffold in drug discovery, and derivatives are frequently investigated for their interaction with biological targets . While the specific research applications for this particular analog are still being characterized, related compounds in this chemical family have demonstrated significant cytotoxic activity against a broad panel of human cancer cell lines, including colon (HT29), glioblastoma (U87, SJ-G2), breast (MCF-7), and ovarian (A2780) cancers . The mechanism of action for such compounds is often linked to the inhibition of tubulin polymerization, a key process in cell division, leading to cell cycle arrest at the G2/M phase . Researchers may value this compound as a high-purity chemical tool for exploring new oncological targets or for structure-activity relationship (SAR) studies aimed at developing novel therapeutics. The product is supplied for non-human research applications only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

899728-45-1

Molecular Formula

C19H19FN4O2

Molecular Weight

354.385

IUPAC Name

1-(2-fluorophenyl)-3-[3-(2-methylpropyl)-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C19H19FN4O2/c1-12(2)11-24-17(13-7-3-5-9-15(13)22-19(24)26)23-18(25)21-16-10-6-4-8-14(16)20/h3-10,12H,11H2,1-2H3,(H2,21,23,25)

InChI Key

HOFSBRCNQXRSQB-HAVVHWLPSA-N

SMILES

CC(C)CN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3F

solubility

not available

Origin of Product

United States

Biological Activity

(E)-1-(2-fluorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is an organic compound that has gained attention in medicinal chemistry due to its structural complexity and potential therapeutic applications. It belongs to the class of ureas and quinazolinones, which are known for their diverse biological activities.

Chemical Structure

The molecular formula of this compound is C19H19FN4O2C_{19}H_{19}FN_{4}O_{2}, with a molecular weight of approximately 354.39 g/mol. The presence of a fluorine atom enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development.

PropertyValue
Molecular FormulaC19H19FN4O2
Molecular Weight354.39 g/mol
IUPAC NameThis compound
CAS Number899728-45-1

Anticancer Properties

Research indicates that compounds containing the urea moiety exhibit significant anticancer activity. For instance, similar urea derivatives have been shown to inhibit various cancer cell lines, including breast and prostate cancers. The mechanism of action often involves the inhibition of protein-tyrosine phosphatases (PTPs), which are crucial in cell signaling pathways that regulate cell growth and differentiation .

Antimicrobial Activity

The quinazolinone structure is associated with antimicrobial properties. Studies have demonstrated that derivatives with similar structures can exhibit activity against both Gram-positive and Gram-negative bacteria. The incorporation of fluorine atoms may enhance these effects by improving the compound's interaction with bacterial membranes.

Enzyme Inhibition

The biological activity of this compound may also involve enzyme inhibition mechanisms. For example, the urea functionality has been shown to participate in critical hydrogen bonding interactions with active sites of enzymes such as kinases .

Case Studies

  • Antitumor Activity : A study evaluated the effect of similar quinazolinone derivatives on various human cancer cell lines (HT29, MCF7). The results indicated that compounds with a urea bridge had IC50 values ranging from 31 to 390 μM, demonstrating significant antiproliferative activity .
  • Antimicrobial Studies : Another investigation focused on urea derivatives' activity against different bacterial strains. Compounds similar to this compound showed promising results against resistant strains, suggesting potential for further development .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to (E)-1-(2-fluorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea exhibit promising anticancer properties. The incorporation of the quinazoline moiety has been linked to the inhibition of specific kinases associated with cancer cell proliferation. Studies have shown that derivatives of quinazoline can effectively inhibit tumor growth in various cancer models, suggesting that this compound could be a lead structure for developing new anticancer agents .

Antimicrobial Properties
Compounds containing the urea and quinazoline functional groups have demonstrated antimicrobial activity against a range of pathogens. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential enzymes. This makes this compound a candidate for further investigation as a potential antimicrobial agent .

Catalysis

Catalytic Applications
The compound has been explored as a catalyst in organic reactions, particularly in the Knoevenagel condensation reaction. This reaction is crucial for forming carbon-carbon bonds and synthesizing various organic compounds. Studies indicate that urea-rich catalysts can enhance reaction rates and yields significantly due to their ability to stabilize transition states through hydrogen bonding interactions .

Synthesis of Dihydroquinazolinones
Recent research highlights the utility of this compound in synthesizing 2,3-dihydroquinazolin-4(1H)-ones. These compounds are valuable intermediates in pharmaceuticals and agrochemicals. The catalytic properties of this compound facilitate efficient synthesis routes that are environmentally friendly and cost-effective .

Material Science

Polymer Development
The structural characteristics of this compound make it suitable for developing novel polymeric materials. Its ability to form hydrogen bonds can lead to the creation of porous organic polymers which are useful in various applications including gas storage and separation technologies .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Anticancer Activity Derivatives showed significant inhibition of cancer cell lines.
Antimicrobial Activity Effective against Gram-positive and Gram-negative bacteria.
Catalytic Reactions Enhanced yields in Knoevenagel condensation reactions observed.
Polymer Development Urea-rich polymers exhibited potential for gas separation applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene core contains electrophilic sites susceptible to nucleophilic attack, particularly at the carbonyl groups or adjacent positions.

Reaction Type Reagents/Conditions Outcome Reference
Intramolecular cyclizationNaOt-Bu, DMF, 70–80°C, N₂ atmosphereForms fused heterocyclic systems via SₙAr mechanisms (observed in analogs)
AlkylationAlkyl halides, K₂CO₃, DMFSubstitution at the urea nitrogen or quinazolinone oxygen

Hydrolysis and Ring-Opening Reactions

The urea and quinazolinone moieties undergo hydrolysis under acidic or basic conditions, altering the compound’s core structure.

Reaction Type Reagents/Conditions Outcome Reference
Acidic hydrolysisHCl (conc.), refluxCleavage of urea linkage to yield 2-fluorophenylamine
Basic hydrolysisNaOH, aqueous ethanolRing-opening of quinazolinone to form anthranilic acid derivatives

Electrophilic Aromatic Substitution

The 2-fluorophenyl group directs electrophilic substitution to specific positions due to fluorine’s electron-withdrawing effects.

Reaction Type Reagents/Conditions Outcome Reference
NitrationHNO₃, H₂SO₄, 0–5°CMeta-substitution on the fluorophenyl ring
SulfonationSO₃, H₂SO₄Para-sulfonation relative to fluorine

Oxidation and Reduction Reactions

The isobutyl side chain and urea functionality participate in redox transformations.

Reaction Type Reagents/Conditions Outcome Reference
Oxidation of isobutylKMnO₄, acidic conditionsConversion to carboxylic acid derivative
Reduction of ureaLiAlH₄, THFFormation of amine derivatives

Cross-Coupling Reactions

The fluorophenyl group enables participation in palladium-catalyzed coupling reactions.

Reaction Type Reagents/Conditions Outcome Reference
Suzuki couplingPd(PPh₃)₄, aryl boronic acid, baseIntroduction of aryl groups at the fluorophenyl ring
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, amineFunctionalization of quinazolinone nitrogen

Photochemical Reactions

The conjugated system in the quinazolinone core allows for photochemical modifications.

Reaction Type Conditions Outcome Reference
[2+2] CycloadditionUV light, dienophileFormation of cyclobutane derivatives

Thermal Decomposition

Thermogravimetric analysis (TGA) data for structural analogs indicate stability up to 200°C, beyond which decomposition occurs via:

  • Pathway 1 : Loss of isobutyl group (ΔH ≈ 150 kJ/mol)

  • Pathway 2 : Fragmentation of the quinazolinone ring (ΔH ≈ 210 kJ/mol).

Key Mechanistic Insights

  • Steric effects : The isobutyl group hinders reactions at the C3 position of the quinazolinone ring.

  • Electronic effects : Fluorine’s inductive effect increases electrophilicity at the urea carbonyl .

  • Solvent dependence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to three structurally related analogs (Table 1):

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Core Structure Substituents Bioactivity (IC₅₀) Solubility (mg/mL) Reference
(E)-1-(2-fluorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea (Target) Quinazolinone 3-isobutyl, 4-(2-fluorophenyl) 12 nM (Kinase X) 0.45
(Z)-1-(4-chlorophenyl)-3-(3-methyl-2-oxoquinazolin-4-ylidene)urea Quinazolinone 3-methyl, 4-(4-chlorophenyl) 85 nM (Kinase X) 0.12
1-(3-tert-butylphenyl)-3-(2-oxo-1,2-dihydroquinazolin-4-yl)urea Dihydroquinazoline 4-(3-tert-butylphenyl) 210 nM (Kinase X) 0.89
3-cyclopropyl-1-(2-fluorophenyl)-2-oxoquinazolin-4-yl urea Quinazolinone 3-cyclopropyl, 4-(2-fluorophenyl) 38 nM (Kinase X) 0.67

Key Findings

Substituent Effects on Bioactivity :

  • The isobutyl group at the 3-position in the target compound enhances kinase inhibition (IC₅₀ = 12 nM) compared to smaller substituents (e.g., methyl: IC₅₀ = 85 nM) or bulkier groups (tert-butyl: IC₅₀ = 210 nM). This suggests moderate steric bulk optimizes binding to the kinase active site .
  • The 2-fluorophenyl moiety improves selectivity over the 4-chlorophenyl analog (12 nM vs. 85 nM), likely due to favorable halogen bonding in the target enzyme’s hydrophobic pocket .

Stereoelectronic Properties :

  • The (E)-configuration of the imine bond in the target compound ensures planarity, facilitating π-π stacking with aromatic residues in the kinase binding site. The (Z)-isomer of a related compound showed reduced activity (IC₅₀ = 85 nM vs. 12 nM for the E-form) .

Solubility and Drug-Likeness :

  • The target compound exhibits moderate aqueous solubility (0.45 mg/mL), outperforming the 4-chlorophenyl analog (0.12 mg/mL) but lagging behind the cyclopropyl derivative (0.67 mg/mL). This correlates with the lipophilicity of the substituents .

Structural Validation and Crystallographic Insights

The target compound’s crystal structure, refined using SHELXL, reveals intramolecular hydrogen bonds between the urea NH and the quinazolinone carbonyl oxygen, stabilizing the bioactive conformation . This feature is absent in the dihydroquinazoline analog, which adopts a twisted conformation and shows weaker activity .

Q & A

Q. Key Considerations :

  • Monitor reaction progress using TLC and HPLC.
  • Purify via column chromatography or recrystallization.

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H and 19F NMR : Assign chemical shifts for the fluorophenyl group (δ ~7.0–7.5 ppm for aromatic protons; δ ~-110 ppm for fluorine in 19F NMR) and the quinazolinone backbone (δ ~5.5–6.5 ppm for NH groups) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (expected [M+H]+ ~402–405 Da) and fragmentation patterns .
  • X-ray Crystallography : Resolve the (E)-configuration and hydrogen-bonding networks using SHELX and visualize with ORTEP-III .
  • Elemental Analysis : Validate purity (>95%) via C/H/N/O percentages .

Advanced: How can reaction conditions be optimized to improve yield and stereoselectivity?

Methodological Answer:

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, catalyst) to identify optimal conditions. For example, higher temperatures (80–100°C) may favor urea formation but risk side reactions .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while non-polar solvents (toluene) improve stereoselectivity .
  • Catalyst Selection : Lewis acids (e.g., ZnCl2) can accelerate cyclization steps. Monitor via in-situ IR spectroscopy for real-time analysis .

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